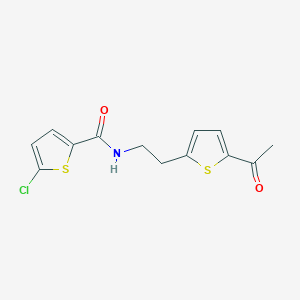

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide

Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 5-chlorothiophene core linked to an ethyl chain bearing a 5-acetylthiophene moiety. Thiophene carboxamides are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, metabolic stability, and bioactivity .

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-5-chlorothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S2/c1-8(16)10-3-2-9(18-10)6-7-15-13(17)11-4-5-12(14)19-11/h2-5H,6-7H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMJCAJJIYLLNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide typically involves the condensation of 5-acetylthiophene-2-yl ethylamine with 5-chlorothiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its 5-chlorothiophene-2-carboxamide backbone and 5-acetylthiophene ethyl side chain . Key comparisons with related molecules include:

Table 1: Structural Features of Analogous Thiophene Carboxamides

Key Observations :

Physicochemical and Spectroscopic Properties

Available data for analogous compounds highlight trends in melting points, solubility, and spectroscopic signatures:

Table 3: Physical and Spectroscopic Data

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is a compound with potential biological activity, particularly in the field of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring system, which is known for its diverse biological activities. The structural formula can be represented as follows:

Molecular Characteristics:

- Molecular Weight: 281.75 g/mol

- Melting Point: Data not available

- Solubility: Soluble in organic solvents

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, research has shown that related thiophene derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. These effects are often mediated through the inhibition of key signaling pathways such as the phosphoinositide 3-kinase/Akt/mTOR pathway .

Mechanism of Action:

- Inhibition of Akt/mTOR Pathway: Similar compounds have been shown to repress Akt and mTOR activity, leading to reduced cell proliferation.

- JNK Activation: The activation of c-Jun NH2-terminal kinase (JNK) has been implicated in mediating the antiproliferative effects, suggesting a complex interplay between different signaling pathways .

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain modifications to the thiophene structure can enhance antibacterial efficacy against various pathogens. For instance, 5-chlorothiophene derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Study 1: Anticancer Activity

In a study investigating the anticancer potential of thiophene derivatives, a series of compounds were synthesized and tested against PC-3 and MCF-7 cell lines. The results demonstrated that certain derivatives significantly inhibited cell growth and induced apoptosis through JNK pathway activation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| E1 | PC-3 | 15 | JNK activation |

| E1 | MCF-7 | 20 | Akt/mTOR inhibition |

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of 5-chlorothiophene derivatives revealed promising results against Staphylococcus aureus and Escherichia coli.

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 32 µg/mL |

| Derivative B | Escherichia coli | 64 µg/mL |

Q & A

What are the critical steps in synthesizing N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis typically involves acid-amine coupling between 5-chlorothiophene-2-carboxylic acid and a substituted amine, followed by condensation or alkylation steps. Key optimizations include:

- Catalyst selection : Use coupling agents like EDC/HOBt for amide bond formation to minimize racemization .

- Temperature control : Reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C to enhance reaction rates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product from by-products like unreacted starting materials .

Which spectroscopic and analytical techniques are most reliable for characterizing this compound, and what key data should be prioritized?

Answer: Multi-technique validation is essential:

- IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .

- ¹H/¹³C NMR : Identify thiophene ring protons (δ 6.8–7.5 ppm) and methylene groups (δ 2.8–3.5 ppm) adjacent to the amide .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the acetylthiophene and chlorothiophene moieties .

How can researchers evaluate the biological activity of this compound, particularly in antimicrobial or anticancer assays?

Answer: Standardized protocols include:

- Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., K562 leukemia), with IC₅₀ calculations and apoptosis markers (caspase-3/7 activation) .

- Control compounds : Compare with known inhibitors (e.g., imatinib for kinase activity) to contextualize potency .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer: SAR approaches include:

- Substituent variation : Modify the acetylthiophene or chlorothiophene groups to assess steric/electronic effects on bioactivity .

- Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with targets like Abl kinase or bacterial enzymes .

- Analog synthesis : Prepare derivatives with methoxy, nitro, or bromo substituents and compare activity profiles .

How can computational methods like DFT or molecular docking enhance understanding of this compound’s reactivity and target binding?

Answer:

- DFT calculations : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites; MESP maps reveal charge distribution for reactivity insights .

- Docking studies : Simulate binding to targets (e.g., Src/Abl kinases) using PDB structures (e.g., 1OPJ) to identify key hydrogen bonds or hydrophobic interactions .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) .

How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Orthogonal assays : Validate initial findings with alternative methods (e.g., flow cytometry for apoptosis if MTT results are ambiguous) .

- Structural analogs : Test derivatives to isolate functional groups responsible for activity discrepancies .

- Dose-response curves : Ensure data spans 3–4 log units to confirm reproducibility of IC₅₀ values .

What are the stability considerations for long-term storage of this compound?

Answer:

- Storage conditions : Store at –20°C in amber vials under argon to prevent hydrolysis or photodegradation .

- Stability testing : Monitor purity via HPLC every 6 months; use C18 columns with acetonitrile/water (60:40) mobile phase .

What methodologies are recommended for identifying and characterizing synthetic by-products?

Answer:

- TLC monitoring : Use silica plates with UV detection to track reaction progress and spot by-products early .

- LC-MS/MS : Identify impurities via high-resolution mass spectrometry (e.g., Q-TOF) and tandem MS fragmentation .

- NMR-guided isolation : Employ preparative HPLC to isolate by-products for structural elucidation .

How can scale-up challenges be addressed during gram-scale synthesis?

Answer:

- Heat management : Use jacketed reactors for exothermic steps (e.g., acyl chloride formation) to avoid thermal degradation .

- Solvent choice : Replace DMF with THF or toluene for easier post-reaction removal via rotary evaporation .

- Catalyst recycling : Immobilize catalysts (e.g., polymer-supported EDC) to reduce costs .

What experimental approaches are used to study metabolic or environmental degradation pathways?

Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .

- Photodegradation : Expose to UV light (254 nm) in aqueous solutions and track degradation products .

- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to assess environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.